Triisobutylene

Description

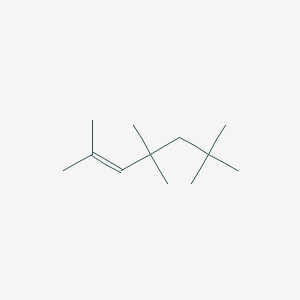

Triisobutylene (CAS 7756-94-7) is a branched C₁₂ olefin derived from the trimerization of isobutene (2-methylpropene). Its molecular formula is C₁₂H₂₄, with a molecular weight of 168.32 g/mol . It exists as a mixture of branched chain isomers, typically available at 90% purity for industrial use . Key physical properties include a boiling point of 177°C, a flash point of 50°C, and a density of 0.77 g/cm³ .

This compound serves as a critical intermediate in synthesizing tert-dodecylmercaptan (a chain transfer agent in polymer production) and tridecyl alcohol/acid (used in plasticizers and solvents). It is also functionalized for lubricant additives . Industrially, it is produced via catalytic oligomerization, where reaction conditions (e.g., temperature, catalyst type) influence yield and isomer distribution .

Properties

IUPAC Name |

2,4,4,6,6-pentamethylhept-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24/c1-10(2)8-12(6,7)9-11(3,4)5/h8H,9H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRHABPMHZRIRAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(C)(C)CC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8052514 | |

| Record name | Isobutene trimer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Triisobutylene appears as a colorless liquid. Insoluble in water and less dense than water. Vapors heavier than air. Used to make rubber products, oil additives and motor fuels. | |

| Record name | TRIISOBUTYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4707 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

350.6 °F at 760 mmHg (USCG, 1999) | |

| Record name | TRIISOBUTYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4707 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.77 (USCG, 1999) - Less dense than water; will float | |

| Record name | TRIISOBUTYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4707 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

3.9 mmHg (USCG, 1999) | |

| Record name | TRIISOBUTYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4707 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

7756-94-7, 39761-68-7 | |

| Record name | TRIISOBUTYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4707 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,4,6,6-Pentamethyl-2-heptene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39761-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,4,6,6-Pentamethyl-2-heptene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039761687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Heptene, 2,4,4,6,6-pentamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isobutene trimer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methylpropene, trimers | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.512 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,4,6,6-pentamethylhept-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.638 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,4,6,6-PENTAMETHYL-2-HEPTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1BM6W5KS4L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

-104.8 °F (USCG, 1999) | |

| Record name | TRIISOBUTYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4707 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Preparation Methods

Catalyst Composition and Reaction Mechanism

The liquid reaction medium comprises 50–75 wt% sulfuric acid ( concentration) and 25–50 wt% fatty acid (e.g., acetic, propionic, or hexanoic acid). The fatty acid moderates the acidity of sulfuric acid, preventing uncontrolled polymerization while promoting the formation of this compound. For instance, a mixture of 60 wt% concentrated and 40 wt% glacial acetic acid achieves optimal results, yielding this compound with a bromine number of 95 and a boiling range of 340–397°F.

The reaction proceeds via carbocationic polymerization, where sulfuric acid protonates isobutylene to form a tertiary carbocation. The fatty acid stabilizes the intermediate, ensuring selective trimerization. Temperatures between 30–120°F (preferably 40–80°F) are critical; lower temperatures reduce side reactions, while higher temperatures risk dimer or tetramer formation.

Table 1: Representative Reaction Conditions for Acid-Catalyzed this compound Synthesis

| Catalyst Composition (wt%) | Fatty Acid Type | Temperature Range (°F) | Bromine Number | Yield (%) |

|---|---|---|---|---|

| 60 , 40 acetic acid | Acetic | 34–45 | 95 | 85–90 |

| 62.5 , 37.5 water | None | 80–140 | — | 0 |

| 55 , 45 methanol | Methanol | 90–100 | — | 75* |

Process Optimization and Challenges

Key operational challenges include:

-

Acid Concentration : Dilute sulfuric acid (e.g., 62.5% aqueous ) fails to produce this compound, instead yielding t-butyl fatty acid esters.

-

Temperature Control : Exceeding 120°F promotes tetramerization, while sub-30°F temperatures slow reaction kinetics.

-

Byproduct Management : Washing the product with 10% NaOH and water removes residual acids, followed by drying to isolate this compound.

Isomer Separation via Hydrochlorination

Crude this compound contains isomers differing in double-bond position (terminal vs. central). The separation of these isomers is critical for applications requiring specific reactivity, such as mercaptan synthesis.

Selective Hydrochlorination

Isomers with terminal double bonds react preferentially with hydrogen chloride () to form hydrochlorides, while those with central double bonds remain inert. The process involves:

-

HCl Addition : Gaseous is bubbled through this compound at –10°C to 50°C until saturation.

-

Phase Separation : The hydrochlorides form a distinct layer, decanted from unreacted isomers.

-

Dehydrohalogenation : Heating the hydrochlorides to atmospheric boiling points decomposes them into and purified this compound.

Table 2: Conditions for this compound Isomer Separation

| Step | Parameters | Outcome |

|---|---|---|

| HCl Addition | 25–50°C, atmospheric pressure | 80–90% hydrochlorides formed |

| Distillation | Reduced pressure (100–200 mmHg) | Central double-bond isomers isolated |

| Decomposition | 100–150°C, inert gas purge | Terminal isomers recovered (95% pure) |

Continuous Separation Process

A continuous system integrates hydrochlorination, distillation, and decomposition units. Excess is recycled, while bases like neutralize residual acid. This method achieves >90% isomer purity, essential for synthesizing tertiary dodecyl mercaptan.

Downstream Applications and Derivative Synthesis

This compound’s reactivity enables its use in producing high-value derivatives:

Tertiary Dodecyl Mercaptan Synthesis

Reacting this compound with hydrogen sulfide () in the presence of a -methanol- catalyst yields tertiary dodecyl mercaptan, a rubber modifier. Optimal conditions include:

Phenolic Antioxidant Production

This compound serves as a diluent in condensing phenols with olefins. For example, reacting 2,2-bis(4-hydroxyphenyl)propane with isobutylene in this compound at 70–80°C produces antioxidants with enhanced thermal stability.

Comparative Analysis of Industrial Methods

Table 3: Industrial this compound Synthesis Routes

| Method | Advantages | Limitations |

|---|---|---|

| Acid-Catalyzed Polymerization | High selectivity, scalable | Corrosive catalysts, wastewater |

| Hydrochlorination | High isomer purity | HCl handling risks, energy-intensive |

| Continuous Separation | Efficient for large-scale production | Complex equipment |

Chemical Reactions Analysis

Types of Reactions: Triisobutylene undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxygenated compounds.

Reduction: It can be reduced under specific conditions to yield different hydrocarbons.

Substitution: this compound can participate in substitution reactions, particularly with halogens and other electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a metal catalyst, such as palladium or platinum, is often used.

Substitution: Halogens like chlorine and bromine are typical reagents for substitution reactions.

Major Products Formed:

Oxidation: Oxygenated hydrocarbons such as alcohols, ketones, and carboxylic acids.

Reduction: Various alkanes and alkenes.

Substitution: Halogenated hydrocarbons.

Scientific Research Applications

Rubber Production

Triisobutylene is primarily used in the synthesis of polyisobutylene (PIB), a key ingredient in rubber formulations. PIB is valued for its excellent impermeability to gases, making it ideal for applications such as:

- Tires : Enhancing durability and flexibility.

- Sealants : Providing airtight seals in various products.

Table 1: Applications of Polyisobutylene Derived from this compound

| Application | Description |

|---|---|

| Tires | Improves durability and gas impermeability |

| Sealants | Provides airtight seals for construction materials |

| Adhesives | Used in pressure-sensitive adhesives |

Lubricants

TIB is used to produce high-performance lubricants due to its thermal stability and low volatility. These lubricants are utilized in:

- Automotive oils : Enhancing engine performance.

- Industrial machinery : Reducing wear and tear.

Table 2: Types of Lubricants Containing this compound

| Type | Use |

|---|---|

| Engine Oils | Reduces friction and wear |

| Hydraulic Fluids | Maintains performance under high pressure |

Fuel Additives

This compound acts as an additive in gasoline and diesel fuels to improve combustion efficiency and reduce emissions. Its incorporation helps in:

- Enhancing octane ratings : Leading to better engine performance.

- Reducing carbon deposits : Extending engine life.

Case Study 1: Rubber Industry

In a study conducted by , the use of this compound-derived polyisobutylene in tire manufacturing showed a significant improvement in longevity and performance under various environmental conditions. The research highlighted the effectiveness of PIB as a rubber modifier, leading to enhanced elasticity and resistance to aging.

Case Study 2: Lubricant Formulation

A recent investigation into lubricant formulations incorporating this compound demonstrated improved thermal stability compared to traditional mineral oils . The study revealed that PIB-based lubricants maintained viscosity at elevated temperatures, making them suitable for high-performance automotive applications.

Mechanism of Action

The mechanism of action of triisobutylene primarily involves its role as a monomer in polymerization reactions. In the presence of catalysts, this compound molecules link together to form polyisobutylene. This polymerization process involves the formation of carbon-carbon bonds through a series of addition reactions . The molecular targets and pathways involved include the active sites on the catalyst surface, which facilitate the formation of the polymer chains.

Comparison with Similar Compounds

Comparison with Similar Compounds

Diisobutylene (C₈H₁₆)

- Molecular Structure : Dimer of isobutene (C₈H₁₆), smaller than triisobutylene.

- Physical Properties : Lower molecular weight (112.21 g/mol ) implies reduced boiling point compared to this compound. Industrial grades (e.g., Diisobutylene HP, Diisobutylene 99) target >99% purity for specialized applications .

- Applications: Used in adhesives, fuel additives, and chemical intermediates .

- Synthesis : Produced via reactive distillation; process optimization minimizes this compound byproduct (<10%) .

Tetraisobutylene (C₁₆H₃₂)

- Molecular Structure : Tetramer of isobutene (C₁₆H₃₂), higher molecular weight than this compound.

- Production : Forms in trace amounts (<2%) during oligomerization, as shown in catalytic distillation studies .

- Applications: Limited industrial use due to challenges in isolation and lower reactivity compared to this compound.

Linear Alpha-Olefins (LAOs, e.g., 1-Dodecene)

- Structure : Linear C₁₂H₂₄ vs. branched this compound.

- Properties: LAOs have higher melting points and lower branching, making them suitable for polyethylene co-monomers. This compound’s branching enhances solubility in non-polar media, ideal for lubricants .

Table 1: Key Properties of Isobutene Oligomers

Analytical Differentiation

This compound isomers are distinguished from diisobutylene and tetraisobutylene using gas chromatography (GC) and nuclear magnetic resonance (NMR) . Branching patterns in NMR spectra (e.g., methyl group shifts) provide isomer-specific fingerprints .

Commercial and Industrial Relevance

Biological Activity

Triisobutylene, also known as 2,4,4,6,6-pentamethyl-2-heptene, is an organic compound with the chemical formula C₁₂H₂₄. It is primarily utilized in the production of high-octane fuels and as an intermediate in various chemical syntheses. This article explores the biological activity of this compound, focusing on its toxicological effects, potential health hazards, and relevant case studies.

This compound is a branched-chain hydrocarbon characterized by its multiple isomeric forms. It is a colorless liquid at standard temperature and pressure, with a melting point below -76 °C and a boiling point around 180 °C. The compound has a calculated octanol-water partition coefficient (log Kow) of 5.85, indicating its hydrophobic nature and potential for bioaccumulation .

Acute Toxicity

This compound has been assessed for acute toxicity through various studies. An oral toxicity study conducted in rats revealed an LD50 value greater than 2000 mg/kg body weight (bw), indicating low acute toxicity. However, symptoms such as decreased spontaneous motor activity and diarrhea were observed at higher doses .

Repeated Dose Toxicity

A 28-day repeated dose toxicity study administered this compound via gavage at doses of 0 (control), 30, 150, and 750 mg/kg bw/day. The study found no significant toxic effects on clinical signs or body weight changes. However, slight decreases in red blood cell counts were noted in females at doses of 150 mg/kg bw/day and above. Additionally, increases in serum albumin and creatinine levels were observed at the highest dose .

The following table summarizes the findings from the repeated dose toxicity study:

| Dose (mg/kg bw/day) | Observations |

|---|---|

| 0 | Control group |

| 30 | No significant effects |

| 150 | Slight decrease in red blood cell counts |

| 750 | Increased albumin and creatinine levels; liver cell swelling observed |

Genotoxicity

In vitro studies assessing the genotoxic potential of this compound yielded negative results. Tests conducted using Salmonella typhimurium and Escherichia coli showed no mutagenic effects with or without metabolic activation. Similarly, chromosome aberration tests in CHL/IU cells confirmed that this compound does not exhibit genotoxicity .

Hematological Effects

Research indicates that this compound exposure may affect hematological parameters. In animal studies, specific doses led to decreases in red blood cell counts and alterations in prothrombin times, suggesting potential implications for blood coagulation mechanisms. These findings warrant further investigation into the compound's effects on hematopoiesis.

Human Health Risk Assessment

A targeted assessment conducted by Japan's Ministry of Health evaluated this compound for potential long-term toxicity to human health. The compound was classified as a Type II Monitoring Chemical Substance due to its properties indicating a hazard to human health from repeated dose toxicity. The assessment highlighted that while acute toxicity was low, repeated exposure could pose risks that require monitoring .

Environmental Persistence

This compound has been classified as "not biodegradable" and "moderately bioaccumulative," raising concerns about its environmental impact. Its persistence in the environment necessitates careful management practices to mitigate potential ecological risks associated with its use and disposal .

Q & A

Q. What are the most reliable experimental protocols for synthesizing triisobutylene, and how can purity be validated?

Synthesis of this compound typically involves acid-catalyzed oligomerization of isobutene. To ensure reproducibility, document reaction conditions (temperature, catalyst concentration, and reaction time) meticulously . For purity validation, combine gas chromatography (GC) with mass spectrometry (MS) to confirm molecular structure and assess impurities. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) should corroborate structural assignments, with integration ratios verifying isobutylene oligomer distribution .

Q. How can researchers accurately measure the physical properties (e.g., boiling point, density) of this compound?

Use standardized methods such as ASTM D86 for distillation range analysis and ASTM D4052 for density measurements. Differential scanning calorimetry (DSC) can determine phase transitions. Cross-validate results with literature data (e.g., CAS 7756-94-7) to identify discrepancies caused by impurities or measurement artifacts .

Q. What safety protocols are critical when handling this compound in laboratory settings?

this compound is flammable and may form explosive peroxides. Store under inert gas (e.g., nitrogen) and avoid exposure to light. Use explosion-proof equipment and conduct risk assessments per NFPA 704 guidelines. Emergency response plans should align with the Emergency Response Guidebook (ERG) Guide 128 for spills or leaks .

Advanced Research Questions

Q. How can computational chemistry methods (e.g., DFT) predict this compound’s reactivity in novel catalytic systems?

Density Functional Theory (DFT) simulations can model adsorption energies and transition states on catalytic surfaces (e.g., zeolites or metal oxides). Validate computational results with experimental kinetic data (e.g., Arrhenius plots) to refine activation energy predictions. Use software like Gaussian or VASP with basis sets accounting for van der Waals interactions .

Q. What methodologies resolve contradictions in reported thermodynamic data (e.g., enthalpy of formation) for this compound?

Contradictions often arise from differing experimental setups (e.g., calorimetry vs. computational estimates). Perform systematic error analysis by comparing purity levels (via GC-MS) and calibration standards. Triangulate data using multiple techniques (e.g., combustion calorimetry and group contribution models) to identify systematic biases .

Q. How can isotopic labeling (e.g., deuterated this compound) elucidate reaction mechanisms in polymerization studies?

Synthesize deuterated analogs (e.g., this compound-d18) via acid-catalyzed oligomerization of deuterated isobutene. Use kinetic isotope effects (KIE) in NMR or MS to track hydrogen transfer steps. Compare reaction rates and intermediate distributions between labeled and unlabeled species to infer mechanistic pathways .

Q. What advanced spectroscopic techniques characterize this compound’s interactions with environmental contaminants (e.g., NOx)?

Fourier-transform infrared (FTIR) spectroscopy identifies adduct formation between this compound and NOx. Time-resolved UV-Vis spectroscopy monitors reaction kinetics under controlled atmospheric conditions. For surface interactions, employ X-ray photoelectron spectroscopy (XPS) to analyze binding energies .

Methodological Guidelines

- Data Reproducibility : Document experimental parameters (e.g., catalyst loading, solvent ratios) in supplementary materials to enable replication .

- Contradiction Analysis : Apply triangulation by combining experimental, computational, and literature data to isolate variables causing discrepancies .

- Safety Compliance : Align protocols with ERG guidelines and NFPA standards to mitigate risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.